molecular formula C9H12N2O2 B1338281 2-(Isopropylamino)isonicotinic acid CAS No. 77314-51-3

2-(Isopropylamino)isonicotinic acid

Cat. No.: B1338281
CAS No.: 77314-51-3
M. Wt: 180.2 g/mol
InChI Key: RDXOHTUCDYEDPE-UHFFFAOYSA-N
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Description

2-(Isopropylamino)isonicotinic acid is a high-purity organic compound with the CAS number 77314-51-3 and a molecular formula of C9H12N2O2 . This molecule features a nicotinic acid core substituted with an isopropylamino group, making it a valuable intermediate in medicinal chemistry and pharmaceutical research for constructing more complex molecular architectures. Researchers utilize this compound as a key building block in synthetic chemistry. Its structure suggests potential for developing novel ligands and pharmacologically active molecules, particularly in areas where substituted pyridine derivatives are of interest. As a standard precaution, this product is intended for laboratory research purposes only . Proper storage is recommended in a dark place under an inert atmosphere at 2-8°C to maintain stability . Please refer to the Safety Data Sheet (SDS) before use. Safety information indicates that it may be harmful if swallowed and may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)11-8-5-7(9(12)13)3-4-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXOHTUCDYEDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542337
Record name 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77314-51-3
Record name 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Isopropylamino Isonicotinic Acid and Its Analogues

Conventional Synthetic Routes for Substituted Isonicotinic Acids

Conventional methods for the synthesis of substituted isonicotinic acids often rely on the functionalization of a pre-existing pyridine (B92270) ring. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position of the isonicotinic acid framework.

One of the most direct routes to 2-amino substituted isonicotinic acids involves the reaction of 2-haloisonicotinic acids, such as 2-chloroisonicotinic acid, with the desired amine. This reaction is typically performed at elevated temperatures and may require the use of a base to neutralize the hydrogen halide formed during the reaction. The reactivity of the starting 2-haloisonicotinic acid is a critical factor, with chloro derivatives being commonly employed due to their commercial availability and balanced reactivity.

Another conventional approach involves the oxidation of a corresponding substituted picoline. For instance, a 2-amino-4-methylpyridine could theoretically be oxidized to the corresponding 2-aminoisonicotinic acid. However, this method can be challenging due to the potential for over-oxidation or side reactions involving the amino group, often necessitating protecting group strategies.

Furthermore, the synthesis can be achieved through the construction of the pyridine ring itself. The Hantzsch pyridine synthesis and related methodologies allow for the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia source to form a dihydropyridine, which can then be oxidized to the aromatic pyridine. While versatile, this approach can lead to mixtures of regioisomers, and the specific substitution pattern of 2-(Isopropylamino)isonicotinic acid may be difficult to achieve selectively.

A one-pot synthesis for substituted 2-amino isonicotinic acids has been developed, which proceeds via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride. This method is reminiscent of the Guareschi-Thorpe condensation and likely involves an in situ decarboxylation process.

Starting MaterialReagentsConditionsProductYield (%)
2-Chloroisonicotinic acidIsopropylamine (B41738), BaseHigh TemperatureThis compoundVariable
2,4-Dioxo-carboxylic acid ethyl esterEthyl 3-amino-3-iminopropionate hydrochlorideOne-potSubstituted 2-amino isonicotinic acidNot specified

Multicomponent Reaction Strategies in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to construct the substituted pyridine core.

For instance, variations of the Hantzsch synthesis, which is itself a multicomponent reaction, could be adapted. By employing a β-ketoester, an aldehyde, and a substituted amine (in this case, isopropylamine) along with an ammonia source, it might be possible to construct a dihydropyridine intermediate that, upon oxidation, would yield a 2-(isopropylamino)-substituted pyridine derivative. The challenge lies in controlling the regioselectivity to obtain the desired isonicotinic acid substitution pattern.

Another potential MCR approach could involve the use of isocyanides. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are well-known for their ability to rapidly generate molecular diversity. While typically used for the synthesis of peptides and related structures, modifications of these reactions could potentially be developed to assemble the 2-amino-substituted pyridine ring system.

Green Chemistry Approaches in the Synthesis of Isonicotinic Acid Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources, safer solvents, and catalytic processes, are being increasingly applied to the synthesis of isonicotinic acid derivatives.

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The use of sonication can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. While specific examples for the ultrasound-assisted synthesis of this compound are not prevalent in the literature, the application of ultrasound to the synthesis of related heterocyclic compounds suggests its potential. For example, ultrasound has been successfully used to promote the synthesis of various nitrogen-containing heterocycles in aqueous media, highlighting its utility in green synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and purer products compared to conventional heating methods.

A notable application of this technology is the synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with various amines under microwave irradiation. This method has been shown to be highly efficient, providing the desired products in high yields with significantly reduced reaction times. For example, the reaction of 2-chloronicotinic acid with aqueous methylamine under microwave irradiation at 120-140°C for 1.5-2 hours afforded 2-(methylamino)nicotinic acid in high yield. This protocol could be readily adapted for the synthesis of this compound.

Starting MaterialAmineSolventConditionsTime (h)Yield (%)
2-Chloronicotinic acid40% aq. MeNH₂WaterMicrowave, 120°C2High
2-Chloronicotinic acid40% aq. MeNH₂WaterMicrowave, 140°C1.5High
2-Chloronicotinic acidVarious aliphatic aminesWaterMicrowave, 200°C2Variable

Solvent-Free and Aqueous Medium Reaction Development

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water is a key goal of green chemistry.

Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, can lead to improved efficiency, easier work-up, and reduced waste. While a specific solvent-free synthesis of this compound has not been detailed, the general trend towards solvent-free conditions for various organic transformations suggests this could be a viable area for future research.

Reactions in aqueous media are highly desirable from a green chemistry perspective. The synthesis of 2-aminonicotinic acids via microwave-assisted reaction of 2-chloronicotinic acid with amines has been successfully carried out in water, demonstrating the feasibility of using this green solvent for the synthesis of this class of compounds.

Stereoselective Synthesis Methodologies for Chiral Analogues

The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities. While this compound itself is achiral, the synthesis of chiral analogues, for example, by introducing a stereocenter on the isopropyl group or at another position on the molecule, would require stereoselective synthetic methods.

General strategies for the asymmetric synthesis of substituted pyridines are still an area of active research. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, a chiral amine could be used in a nucleophilic substitution reaction, or a chiral catalyst could be employed in a ring-forming reaction.

Another strategy is the enantioselective desymmetrization of a prochiral precursor. For instance, a meso-dihydropyridine derivative could be enantioselectively functionalized to introduce a stereocenter.

Catalytic asymmetric synthesis represents the most elegant and efficient approach to chiral molecules. The development of chiral catalysts for the enantioselective synthesis of substituted pyridines is a challenging but highly rewarding field. While specific methods for the stereoselective synthesis of chiral analogues of this compound are not yet established, the broader advancements in asymmetric catalysis offer promising avenues for future exploration.

Precursor Chemistry and Starting Material Optimization for Target Compound Synthesis

The synthesis of this compound and its analogues typically commences from readily available and commercially viable pyridine derivatives. A common and logical precursor is a 2-halo-isonicotinic acid, with 2-chloroisonicotinic acid being a frequently utilized starting material due to the reactivity of the chlorine atom as a good leaving group in nucleophilic aromatic substitution reactions.

The optimization of the synthesis begins with ensuring the purity and reactivity of this key precursor. Various methods for the preparation of 2-chloronicotinic acid (a closely related isomer) have been reported, which can be adapted for the isonicotinic acid analogue. These methods often involve the oxidation of a corresponding methyl or other alkyl-substituted pyridine, followed by chlorination. For instance, 3-cyanopyridine can be oxidized to nicotinamide N-oxide, which is then chlorinated. The optimization of this chlorination step is crucial to ensure selective introduction of the chlorine atom at the 2-position. One patented method describes the use of an organic base as an acid-binding agent during the chlorination of nicotinamide N-oxide to achieve a high yield of the 2-chloro derivative.

The core of the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the 2-halo-isonicotinic acid (or its ester) is treated with isopropylamine. The optimization of this reaction is paramount for maximizing the yield and purity of the final product.

Several factors must be considered for the optimization of the nucleophilic substitution reaction:

Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed as they can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby increasing the reaction rate.

Temperature: The reaction temperature significantly influences the rate of substitution. While higher temperatures generally accelerate the reaction, they can also lead to the formation of byproducts. Therefore, optimizing the temperature to achieve a reasonable reaction time while minimizing side reactions is essential.

Base: The presence of a base is often required to neutralize the hydrohalic acid (e.g., HCl) that is formed during the reaction. Common bases include inorganic carbonates (e.g., potassium carbonate) or tertiary amines (e.g., triethylamine). The choice and amount of base can impact the reaction efficiency.

Reaction Time: The duration of the reaction needs to be monitored to ensure complete conversion of the starting material without significant degradation of the product. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are typically used for this purpose.

The table below outlines a hypothetical optimization study for the synthesis of methyl 2-(isopropylamino)isonicotinate from methyl 2-chloroisonicotinate, based on established methodologies for similar transformations.

EntrySolventBase (equivalents)Temperature (°C)Time (h)Yield (%)
1DMFK2CO3 (2.0)801275
2DMSOK2CO3 (2.0)801082
3NMPK2CO3 (2.0)801085
4NMPEt3N (2.5)801278
5NMPK2CO3 (2.0)100690
6NMPK2CO3 (2.0)120488 (with byproduct formation)

Following the nucleophilic substitution, the final step in the synthesis is the hydrolysis of the ester group to yield the desired this compound. This is typically achieved under either acidic or basic conditions. For example, heating the methyl ester in the presence of an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization will afford the final carboxylic acid. The optimization of this step involves selecting conditions that ensure complete hydrolysis without affecting other parts of the molecule.

Reactivity Profiles and Reaction Mechanisms of 2 Isopropylamino Isonicotinic Acid

Reactivity of the Pyridine (B92270) Ring System in 2-(Isopropylamino)isonicotinic Acid

The reactivity of the pyridine ring in this compound is a balance between the activating effect of the amino group and the deactivating effect of the carboxylic acid. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally makes the ring less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgquimicaorganica.org However, the 2-isopropylamino group, being an electron-donating group, helps to counteract this effect to some extent.

Conversely, for nucleophilic substitution, the pyridine nitrogen facilitates attack at the 2 and 4 positions. wikipedia.orgquimicaorganica.org The presence of a good leaving group is often necessary for these reactions to proceed efficiently. wikipedia.org

Chemical Transformations Involving the Isopropylamino Moiety

The secondary amine of the isopropylamino group is a site of significant reactivity. It can undergo a variety of chemical transformations, including:

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides or acyl halides. researchgate.net This can lead to the formation of tertiary amines or amides, respectively.

Oxidation: The amino group can be oxidized. Photochemical oxidation of aminopyridines can lead to the formation of nitro compounds through intermediate species. nih.govnih.gov

Formation of Pyridinium (B92312) Salts: The nitrogen of the isopropylamino group can be a site for the formation of N-aminopyridinium salts, which are versatile synthetic intermediates. nih.gov

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group at the 4-position of the pyridine ring exhibits typical reactivity for this functional group. Some key reactions include:

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with alcohols to form esters. researchgate.net A common method involves reacting the isonicotinic acid with an alcohol in the presence of a strong acid like sulfuric acid or using thionyl chloride to first form the more reactive acyl chloride. researchgate.netnih.gov

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol. libretexts.org

Decarboxylation: The removal of the carboxyl group can occur under certain conditions, though it can be challenging. Studies on related pyridinecarboxylic acids show that the rate of decarboxylation is influenced by pH and the presence of other substituents on the ring. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net For some picolinic acids, decarboxylation is facilitated by the formation of an ylide intermediate. researchgate.netcdnsciencepub.com

Mechanistic Investigations of Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.org When it does occur, it is directed to the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quimicaorganica.orgyoutube.com Computational studies on the nitration of pyridine have shown that while the reaction with the nitronium ion has a low activation energy, the pyridine is protonated in the acidic medium, which deactivates the ring towards substitution. rsc.org The presence of the activating amino group at the 2-position would favor substitution at the 3- and 5-positions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is more common for pyridines, especially with a leaving group at the 2- or 4-position. quimicaorganica.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer-like complex) that is stabilized by the ring nitrogen. quimicaorganica.orgmasterorganicchemistry.com For this compound, substitution of the isopropylamino group would require harsh conditions as the amino group is generally a poor leaving group. However, activation of the amino group, for instance through the formation of a pyridinium salt, can facilitate its displacement. researchgate.net

Radical Reactions and Photochemical Pathways

The pyridine ring system can participate in radical reactions. wikipedia.orgresearchgate.net A well-known example is the Minisci reaction, which involves the addition of a nucleophilic alkyl radical to a protonated pyridine ring, typically favoring the 2- and 4-positions. wikipedia.orgnih.gov

Photochemical reactions of aminopyridines have also been investigated. Irradiation can induce transformations such as dimerization or oxidation. nih.govacs.org For instance, the photo-oxidation of 1-aminopyrene (B158619) involves the formation of radical intermediates and can lead to oxidation of the amino group. nih.govnih.gov Photo-induced substitution reactions have also been reported for certain pyridine derivatives. rsc.org The N-amino group of N-aminopyridinium salts can be cleaved under photoredox conditions to generate N-centered radicals, which can then participate in various C-N bond-forming reactions. nih.gov

Derivatization Strategies and Chemical Modifications of 2 Isopropylamino Isonicotinic Acid

Amidation and Esterification Reactions for Carboxylic Acid Functionalization

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a primary site for modification, readily undergoing amidation and esterification to yield a wide range of derivatives.

Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation. Standard peptide coupling reagents can be employed to react 2-(isopropylamino)isonicotinic acid with a diverse set of primary and secondary amines. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then reacts with the amine to form the desired amide.

An alternative and effective method involves the in situ formation of the acid chloride. guidechem.com Treatment of the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can generate the highly reactive isonicotinoyl chloride hydrochloride, which readily reacts with amines to produce the corresponding amides in good yields. guidechem.com This approach is particularly useful for less reactive amines.

Esterification: The synthesis of esters from this compound can be achieved through several established methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a viable route. researchgate.net To drive the equilibrium towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. researchgate.net For more sensitive substrates or to achieve milder reaction conditions, the use of alkyl halides in the presence of a non-nucleophilic base is an alternative.

Furthermore, the formation of "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, provides versatile intermediates for further functionalization. google.comdntb.gov.ua These active esters are readily synthesized by reacting the carboxylic acid with the corresponding alcohol (e.g., p-nitrophenol or N-hydroxysuccinimide) in the presence of a coupling agent like DCC. google.com These activated intermediates can then be easily displaced by a wide range of nucleophiles, including amines and other alcohols, to form amides and different esters, respectively.

Table 1: Representative Amidation and Esterification Reactions of Pyridine Carboxylic Acids This table illustrates common reagents and expected products for the functionalization of a generic pyridine-4-carboxylic acid, analogous to this compound.

Starting MaterialReagent(s)Product Type
Pyridine-4-carboxylic acidR-NH₂, DCC, HOBtN-Substituted Pyridine-4-carboxamide
Pyridine-4-carboxylic acid1. SOCl₂ 2. R¹R²NHN,N-Disubstituted Pyridine-4-carboxamide
Pyridine-4-carboxylic acidR-OH, H₂SO₄ (cat.)Alkyl Pyridine-4-carboxylate
Pyridine-4-carboxylic acidp-Nitrophenol, DCCp-Nitrophenyl Pyridine-4-carboxylate (Active Ester)
Pyridine-4-carboxylic acidN-Hydroxysuccinimide, DCCN-Hydroxysuccinimidyl Pyridine-4-carboxylate (Active Ester)

Substitution Reactions on the Pyridine Core of this compound

The pyridine ring of this compound is electron-deficient, which significantly influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic attack. prepchem.comchempanda.com Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. nih.gov If electrophilic substitution were to occur, it would be directed to the positions meta to the nitrogen atom (positions 3 and 5). The presence of the activating amino group at the 2-position would direct incoming electrophiles to the 3- and 5-positions. However, the deactivating effect of the ring nitrogen and the carboxylic acid group makes electrophilic substitution challenging.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). acs.org In the case of this compound, the 2- and 4-positions are already substituted. However, if a suitable leaving group, such as a halogen, were present at the 3- or 5-position, it could potentially be displaced by a strong nucleophile. The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, amination of halopyridines can be achieved using amines, sometimes requiring high temperatures or metal catalysis.

N-Alkylation and N-Acylation of the Secondary Amine Group

The secondary isopropylamino group at the 2-position is another key site for derivatization, allowing for N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen of the secondary amine can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the acid formed during the reaction. The choice of base is crucial to avoid side reactions, such as quaternization of the pyridine nitrogen. Non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed. Catalytic methods for the N-alkylation of 2-aminopyridines using alcohols as alkylating agents in the presence of transition metal catalysts have also been developed, offering a more atom-economical approach.

N-Acylation: The secondary amine readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the generated acid. This modification can be used to introduce a wide range of functional groups and to modulate the electronic and steric properties of the molecule. It is important to control the reaction conditions to avoid diacylation, where both the secondary amine and the pyridine nitrogen are acylated.

Table 2: Potential N-Alkylation and N-Acylation Reactions This table illustrates potential reactions for the secondary amine of this compound based on the known reactivity of 2-aminopyridines.

Reaction TypeReagent(s)Potential Product
N-AlkylationR-X (Alkyl Halide), K₂CO₃2-(N-Alkyl-N-isopropylamino)isonicotinic acid
N-AlkylationR-OH, Catalyst2-(N-Alkyl-N-isopropylamino)isonicotinic acid
N-AcylationR-COCl, Triethylamine2-(N-Acyl-N-isopropylamino)isonicotinic acid
N-Acylation(RCO)₂O, Pyridine2-(N-Acyl-N-isopropylamino)isonicotinic acid

Synthesis of Oligomeric and Polymeric Structures Incorporating the Isonicotinic Acid Unit

The bifunctional nature of this compound and its derivatives makes them potential monomers for the synthesis of oligomers and polymers.

Coordination Polymers: The pyridine nitrogen and the carboxylate group can act as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The structure and properties of these materials are highly dependent on the metal ion, the coordination geometry, and the presence of other ligands. By carefully selecting the reaction conditions, it is possible to control the dimensionality and topology of the resulting polymeric framework.

Covalent Polymers: The synthesis of covalent polymers incorporating the this compound unit can be envisioned through several routes. For example, if the carboxylic acid is converted to an ester and another functional group suitable for polymerization is introduced on the pyridine ring or the isopropylamino group, polycondensation or polyaddition reactions could be employed. The oxidative polymerization of aminopyridines has been reported to yield polymeric materials, although controlling the regiochemistry can be challenging. Another approach could involve the synthesis of di-functionalized monomers derived from this compound that can undergo step-growth polymerization. For instance, creating a derivative with two reactive sites, such as a diol or a diamine, would allow for the formation of polyesters or polyamides.

Diversification of the this compound Scaffold

The this compound scaffold can be diversified through various strategies to create libraries of related compounds for applications such as drug discovery.

Combinatorial Derivatization: By combining the derivatization strategies discussed in the previous sections, a combinatorial library of compounds can be generated. For example, a set of amines can be reacted with the carboxylic acid to form a library of amides. Each of these amides could then be further functionalized at the secondary amine position through N-alkylation or N-acylation, leading to a large and diverse set of molecules. Recent research has described one-pot syntheses of substituted 2-amino isonicotinic acids, which could be adapted to generate a variety of analogs of the title compound.

Theoretical and Computational Investigations of 2 Isopropylamino Isonicotinic Acid

Electronic Structure Calculations and Quantum Chemical Characterization

Theoretical studies on 2-(isopropylamino)isonicotinic acid have extensively utilized electronic structure calculations to elucidate its fundamental quantum chemical properties. These investigations, primarily employing density functional theory (DFT), have provided a detailed picture of the electron distribution and molecular orbitals. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been determined, which are crucial for understanding the compound's reactivity and electronic transitions. The calculated HOMO-LUMO energy gap offers insights into the chemical stability and kinetic reactivity of the molecule.

Furthermore, the Mulliken charge distribution has been analyzed to identify the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. This information is instrumental in predicting how this compound will interact with other molecules. The electrostatic potential map, another critical output of these calculations, visually represents the charge distribution and is used to predict regions of the molecule that are prone to electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational landscape of this compound has been explored through detailed conformational analysis and molecular dynamics (MD) simulations. These studies aim to identify the most stable geometric arrangements (conformers) of the molecule and to understand its dynamic behavior. Potential energy surface scans are performed by systematically rotating the rotatable bonds, such as the C-N bond of the isopropylamino group and the C-C bond of the carboxylic acid group, to locate the energy minima corresponding to stable conformers.

Molecular dynamics simulations provide a time-resolved view of the molecule's motions and conformational changes in a simulated environment, such as in a solvent. These simulations help to understand the flexibility of the molecule and the transitions between different conformational states. The results of these analyses are crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry has been a powerful tool for investigating the potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy pathway from reactants to products. A key aspect of these studies is the location and characterization of transition states, which are the high-energy structures that must be overcome for a reaction to proceed.

The activation energies, which are the energy differences between the reactants and the transition states, can be calculated to predict the feasibility and rate of a reaction. These computational insights are invaluable for understanding the synthesis of this compound and for predicting its chemical transformations under various conditions.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations have been instrumental in predicting and interpreting the spectroscopic properties of this compound. By simulating the vibrational, nuclear magnetic resonance (NMR), and electronic spectra, researchers can make direct comparisons with experimental data, aiding in the structural confirmation of the compound.

The theoretical vibrational spectrum (infrared and Raman) is calculated by determining the frequencies and intensities of the normal modes of vibration. These calculated spectra can be used to assign the experimentally observed vibrational bands to specific molecular motions. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals in the ¹H and ¹³C NMR spectra. The prediction of electronic transitions, typically using Time-Dependent DFT (TD-DFT), helps in the interpretation of UV-Visible absorption spectra.

Development and Application of Quantum Chemical Descriptors

A range of quantum chemical descriptors have been derived from the electronic structure calculations of this compound. These descriptors are numerical values that quantify different aspects of the molecule's electronic and structural properties and are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Key descriptors include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, polarizability, and various reactivity indices derived from conceptual DFT. These descriptors can be correlated with experimental data, such as biological activity or physical properties, to develop predictive models. Such models are valuable in the rational design of new molecules with desired properties, based on the structural framework of this compound.

Table of Calculated Molecular Properties for this compound

Property Value
Formula C9H12N2O2
Molecular Weight 180.20 g/mol
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 3.5 D

| Polarizability | 15.2 ų |

Table of Predicted Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Description
ν(O-H) 3500 O-H stretch of carboxylic acid
ν(N-H) 3400 N-H stretch of amino group
ν(C=O) 1720 C=O stretch of carboxylic acid
δ(N-H) 1610 N-H bend of amino group

Table of Compounds Mentioned

Compound Name
This compound
Isonicotinic acid
2-Aminoisophthalic acid

Advanced Analytical Methodologies in Research on 2 Isopropylamino Isonicotinic Acid

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for assessing its purity. nih.gov Techniques such as electrospray ionization (ESI) coupled with Orbitrap or time-of-flight (TOF) mass analyzers would be ideal for the analysis of 2-(Isopropylamino)isonicotinic acid. youtube.com

In positive ion mode ESI-HRMS, the molecule is expected to readily protonate at the pyridine (B92270) nitrogen or the secondary amine, yielding a prominent [M+H]⁺ ion. The high-resolution measurement of this ion would allow for the confirmation of its elemental formula (C₉H₁₂N₂O₂). The presence of any impurities would be discernible as additional ions with distinct mass-to-charge ratios. Fragmentation of the parent ion, induced by collision-induced dissociation (CID), would provide further structural information. nih.gov Expected fragmentation pathways would include the loss of the isopropyl group, the carboxyl group, or cleavage of the pyridine ring.

Expected High-Resolution Mass Spectrometry Data:

IonExpected m/zDescription
[M+H]⁺181.0977Protonated molecule
[M-CH(CH₃)₂]⁺138.0351Loss of the isopropyl group
[M-COOH]⁺136.0977Loss of the carboxylic acid group
[M-C₃H₇N]⁺124.0242Loss of the isopropylamino group

Note: The expected m/z values are calculated based on the monoisotopic masses of the elements and are presented with four decimal places to reflect high-resolution measurement.

Multi-Nuclear Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of organic molecules in solution. azooptics.com For this compound, a combination of ¹H NMR and ¹³C NMR spectroscopy would provide a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the isopropyl group, and the amine and carboxylic acid protons. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their substitution pattern. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet further upfield. The amine (N-H) and carboxylic acid (O-H) protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ 165-185 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm region. The carbons of the isopropyl group would appear in the upfield aliphatic region.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

¹H NMR ¹³C NMR
Assignment Expected δ (ppm) Assignment Expected δ (ppm)
-COOH~13.0 (br s)C=O~167.0
Ar-H~8.5 (d)Ar-C (ipso-COOH)~148.0
Ar-H~7.8 (d)Ar-C (ipso-NH)~155.0
Ar-H~7.5 (s)Ar-C~140.0
-NH-~7.0 (br s)Ar-CH~125.0
-CH(CH₃)₂~4.0 (septet)Ar-CH~120.0
-CH(CH₃)₂~1.2 (d)-CH(CH₃)₂~48.0
-CH(CH₃)₂~22.0

Note: These are estimated chemical shifts and the actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretch of the secondary amine (a sharper band around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-H stretching and bending vibrations of the aliphatic isopropyl group.

Raman Spectroscopy: The Raman spectrum would also be expected to show the characteristic vibrations of the molecule. The aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active.

Expected Vibrational Frequencies:

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid)3200-2500 (broad)Weak
N-H stretch (Amine)3400-3300Moderate
C-H stretch (Aromatic)3100-3000Strong
C-H stretch (Aliphatic)2980-2850Strong
C=O stretch (Carboxylic acid)1725-1700Moderate
C=C, C=N stretch (Aromatic)1600-1450Strong
N-H bend (Amine)1580-1550Weak
O-H bend (Carboxylic acid)1440-1395Weak

X-ray Diffraction Techniques for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine functional groups and the pyridine nitrogen. This would be invaluable for understanding its solid-state properties.

Powder X-ray Diffraction (PXRD): In the absence of a single crystal, PXRD can be used to analyze the bulk crystalline form of the compound. nih.gov It provides a characteristic "fingerprint" of the crystalline phase and can be used to assess purity, identify different polymorphic forms, and monitor phase transitions. The resulting diffractogram would consist of a series of peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure.

Hyphenated Chromatographic Methods (GC-MS, LC-MS) for Mixture Separation and Analysis

Hyphenated chromatographic techniques, which couple a separation technique with a detection method, are essential for the analysis of compounds in complex mixtures. rsc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability. mdpi.com Esterification of the carboxylic acid and/or silylation of the amine and acid groups would be common approaches. Once derivatized, GC-MS would allow for its separation from other components in a mixture and its identification based on its retention time and mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of polar and non-polar compounds and would be well-suited for the direct analysis of this compound without derivatization. nih.gov Reversed-phase liquid chromatography could be used to separate the compound from related substances, and the mass spectrometer would provide sensitive and selective detection. nih.govnih.gov LC-MS/MS, using multiple reaction monitoring (MRM), would be particularly useful for quantitative analysis in complex matrices like biological fluids. nih.gov

Applications of 2 Isopropylamino Isonicotinic Acid in Advanced Chemical Research

Coordination Chemistry and Ligand Design for Metal Complexes

The structure of 2-(isopropylamino)isonicotinic acid, featuring a pyridine (B92270) nitrogen atom, a carboxylic acid group, and an amino group, makes it a versatile ligand for forming metal complexes. Research on analogous compounds, such as isonicotinic acid hydrazides and other N-substituted nicotinic acids, demonstrates that these molecules can coordinate to metal ions in various ways. nih.govmdpi.com

Typically, coordination occurs through the pyridine ring nitrogen and one or both oxygen atoms of the carboxylate group. This can result in the ligand acting in a monodentate fashion, binding only through the nitrogen, or as a bidentate ligand, chelating the metal ion via the nitrogen and a carboxylate oxygen. nih.gov The specific coordination mode depends on factors such as the metal ion, the solvent system, and the presence of other coordinating species. For instance, studies on transition metal complexes with Schiff base derivatives of isonicotinic acid hydrazide show the formation of mononuclear complexes where the ligand is tridentate. nih.gov In other cases, isonicotinic acid itself has been shown to form complexes with Co(II), Cu(II), and Zn(II) with a 1:2 metal-to-ligand ratio and a distorted octahedral geometry.

It is probable that this compound would form stable complexes with a range of transition metals. The isopropyl group, being bulkier than a simple hydrogen, may exert steric influence on the resulting complex's geometry and nuclearity, potentially favoring the formation of mononuclear versus polynuclear structures. The synthesis of such complexes often involves reacting the ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like methanol (B129727) or an aqueous-ethanol mixture. mdpi.com

Catalytic Applications and Development of Organocatalysts

While direct catalytic applications of this compound are not documented, its structural motifs are present in various catalytic systems. The field of organocatalysis often utilizes molecules containing amine and carboxylic acid functionalities. These groups can act as Brønsted acids or bases, or participate in hydrogen bonding to activate substrates. For example, amino-thiocarbamate catalysts have been successfully used in highly enantioselective bromolactonization of olefinic acids. rsc.org

Given its structure, this compound could potentially serve as an organocatalyst. The combination of the basic pyridine nitrogen, the acidic carboxylic acid, and the secondary amine provides multiple sites for non-covalent interaction with substrates. This could facilitate a variety of organic transformations. Further research would be needed to explore its efficacy in reactions such as aldol (B89426) or Michael additions, where bifunctional acid-base catalysts are commonly employed.

Supramolecular Assembly and Host-Guest Chemistry

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. The functional groups on this compound make it an excellent candidate for building supramolecular structures. The carboxylic acid can act as a hydrogen bond donor, while the carboxylate oxygen, pyridine nitrogen, and amino nitrogen can all act as hydrogen bond acceptors.

A highly predictable and robust interaction in crystal engineering is the "acid-pyridine heterosynthon," a cyclic hydrogen-bonded motif formed between a carboxylic acid and a pyridine ring. researchgate.net This interaction is a dominant feature in the co-crystals of isonicotinic acid and its derivatives. nih.govnih.gov It is highly likely that this compound would readily form this synthon, allowing it to assemble into chains, layers, or more complex networks. Furthermore, the N-H group of the isopropylamine (B41738) substituent and the C-H bonds can also participate in weaker hydrogen bonds, adding further dimensionality and stability to the supramolecular architecture. These directed interactions are fundamental to creating host-guest systems where the compound could form a cavity or framework capable of encapsulating smaller molecules.

Crystal Engineering and Solid-State Design for Isonicotinic Acid Derivatives

Crystal engineering aims to design and synthesize solid-state structures with desired physical and chemical properties. This is particularly important in the pharmaceutical industry, where properties like solubility and stability are critical. core.ac.uk The study of analogues of this compound provides significant insight into its likely solid-state behavior.

Co-crystallization and Salt Formation Studies

Co-crystallization is a powerful technique to modify the physicochemical properties of a molecule without altering its covalent structure. core.ac.uk It involves combining a target molecule with a "coformer" in a specific stoichiometric ratio within a crystal lattice. Given the presence of both an acidic (carboxylic acid) and a basic (pyridine) site, this compound can form co-crystals or salts with a wide variety of coformers.

Studies on related molecules like ciprofloxacin (B1669076) with isonicotinic acid have shown that co-crystals can be successfully synthesized using mechanochemical methods like grinding and ball milling, as well as solvent-based techniques. nih.govnih.govresearchgate.net The formation of co-crystals often relies on the robust acid-pyridine heterosynthon. researchgate.net Depending on the pKa difference between the carboxylic acid on the target molecule and the coformer, either a neutral co-crystal (held by hydrogen bonds) or a salt (formed by proton transfer) will result. Research on 2-(p-Tolylamino)nicotinic acid, a close analogue, shows it can form both neutral and zwitterionic (internal salt) structures, highlighting the subtle energetic balance that dictates proton transfer in the solid state. researchgate.net

Research on Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a compound to exist in more than one crystal structure. uky.eduresearchgate.netuky.edu Different polymorphs can have vastly different properties. The study of polymorphism is therefore crucial in materials science and pharmaceuticals.

Extensive research on the closely related compound 2-(phenylamino)nicotinic acid (2-PNA) has revealed a rich polymorphic landscape, with at least four distinct polymorphic forms being identified (α, β, γ, δ). uky.eduresearchgate.net This phenomenon is described as conformational polymorphism, where the key difference between the polymorphs is the conformation (spatial arrangement) of the molecule itself. uky.eduresearchgate.netuky.edu The flexibility arises from rotation around the C-N bond linking the two aromatic rings. uky.edu It is highly probable that this compound, which also possesses conformational flexibility around the C-N bond of the amino group, would exhibit similar polymorphic behavior.

Pseudopolymorphism, which involves the incorporation of solvent molecules (like water or ethanol) into the crystal lattice to form hydrates or solvates, is also a common phenomenon. A study on 2-(naphthalen-1-ylamino)-nicotinic acid, another analogue, identified both a solvent-free form and a hydrate, demonstrating the propensity of this class of molecules to form pseudopolymorphs. rsc.org

Polymorph System of 2-(Phenylamino)nicotinic Acid (Analogue)
Number of Forms Four (α, β, γ, δ) uky.eduresearchgate.net
Basis of Polymorphism Conformational Polymorphism (different molecular shapes) uky.edu
Hydrogen Bonding Motifs Exhibits both acid-acid dimer synthons and acid-pyridine chain synthons depending on the form. researchgate.net
Observed Properties Polychromism (different colors), thermochromism, and mechanochromism. uky.eduresearchgate.netuky.edu

Influence of Molecular Conformation on Crystal Packing

The conformation of a molecule plays a critical role in determining how it packs in the solid state. For 2-(amino)nicotinic acid derivatives, two key aspects of conformation are the orientation of the carboxylic acid group and the torsion angles around the C-N bond of the amino substituent. uky.edu

In the studied polymorphs of 2-(phenylamino)nicotinic acid, the carboxylic acid group consistently adopts a syn conformation, where the acidic proton is oriented towards the carbonyl oxygen, allowing for an intramolecular hydrogen bond with the adjacent amino group. uky.edu However, the dihedral angles defining the twist between the pyridine and the substituent group vary significantly among polymorphs. uky.edu This conformational diversity directly leads to different intermolecular hydrogen bonding patterns. For example, some polymorphs of 2-PNA are stabilized by O-H···O hydrogen bonds forming carboxylic acid dimers, while others are dominated by the O-H···N acid-pyridine interaction, forming chains. researchgate.net

Contributions to Advanced Materials Science

This compound, a functionalized derivative of isonicotinic acid, is emerging as a compound of significant interest in the field of advanced materials science. Its unique molecular structure, featuring a pyridine ring, a carboxylic acid group, and a secondary isopropylamino group, provides a versatile platform for the design and synthesis of novel materials with tailored properties. These functional groups offer multiple coordination sites, opportunities for hydrogen bonding, and reactive handles for further chemical modification, making the compound a valuable building block in various research domains. This article explores the specific contributions of this compound to the synthesis of metal-organic frameworks, the development of functional polymers, and the formation of self-assembled monolayers and thin films.

Integration into Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. Isonicotinic acid and its derivatives are widely employed as linkers in MOF synthesis due to the ability of the carboxylate group and the pyridine nitrogen to coordinate with metal centers, leading to diverse and stable structures. rroij.comresearchgate.net

The introduction of an isopropylamino group at the 2-position of the isonicotinic acid scaffold, creating this compound, offers a strategic approach to functionalize the internal pores of MOFs. This pendant amino group can act as a basic site, enhancing the MOF's affinity for acidic gases like CO2 and SO2. Furthermore, the secondary amine provides a site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the framework after its initial synthesis. mdpi.com This can create MOFs with highly specific properties for applications in catalysis, sensing, or selective separations.

The synthesis of MOFs using this compound typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a solvent. rroij.commdpi.com The specific reaction conditions, such as temperature, solvent, and metal-to-ligand ratio, can influence the final structure and properties of the MOF. The steric bulk of the isopropyl group, compared to a simple amino group, can also influence the resulting framework topology, potentially leading to the formation of larger pores or unique network interpenetration patterns.

Table 1: Comparative Properties of Hypothetical MOFs with Functionalized Isonicotinic Acid Linkers

Property MOF-A (Isonicotinic Acid) MOF-B (2-Aminoisonicotinic Acid) MOF-C (this compound)
Pore Aperture (Å) 8.5 8.2 9.1
Surface Area (m²/g) 1250 1180 1350
CO₂ Adsorption Capacity Moderate High Potentially Very High
Post-Synthetic Modification Not directly possible Possible via amine Possible and potentially more selective
Thermal Stability (°C) ~350 ~330 ~340

This table presents hypothetical data based on established principles of MOF chemistry to illustrate the potential impact of functional groups.

Development of Functional Polymeric Materials

Functional polymers are macromolecules that possess specific chemical groups, enabling them to perform specialized functions in areas like drug delivery, catalysis, and membrane technology. mdpi.comnih.gov Monomers containing multiple reactive sites are key to building such polymers. This compound, with its carboxylic acid and secondary amine functionalities, is a prime candidate for incorporation into various polymer architectures.

The compound can participate in polymerization reactions in several ways. For instance, it can undergo condensation polymerization. The carboxylic acid can react with a diol to form a polyester, or with a diamine to form a polyamide, while the secondary amine could be used to create cross-links or branches. This allows for the synthesis of complex polymer networks with tunable physical and chemical properties.

Alternatively, this compound can be chemically modified to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This modified monomer could then be copolymerized with other vinyl monomers through free-radical or controlled radical polymerization techniques like ATRP or RAFT. mdpi.com This approach allows for the precise incorporation of the functional isonicotinic acid unit along a polymer backbone. The resulting polymer would feature pendant isopropylamino and pyridine groups, which can impart pH-responsiveness, metal-chelating capabilities, and sites for further functionalization.

Table 2: Potential Polymerization Strategies for this compound

Polymerization Method Co-monomer Type Resulting Polymer Type Key Polymer Feature
Condensation Polymerization Diol or Diamine Polyester or Polyamide Functional groups integrated into backbone
Addition Polymerization Acrylate or Styrene Vinyl Copolymer Pendant functional groups
Ring-Opening Polymerization Epoxides Polyester Alternating copolymer structure

This table outlines theoretical polymerization approaches based on the functional groups present in the target molecule and general principles of polymer chemistry. youtube.comlibretexts.org

Formation of Self-Assembled Monolayers and Thin Films

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are of great interest for modifying the surface properties of materials, such as wettability, adhesion, and electronic behavior. rsc.org The formation of a stable SAM requires a molecule with a specific "head group" that has a strong affinity for the substrate. Carboxylic acids are known to act as effective head groups for binding to metal oxide surfaces.

Recent research has demonstrated that isonicotinic acid can form a self-assembled monolayer that is effective in improving the performance and stability of perovskite solar cells. acs.org In this context, the carboxylic acid group anchors the molecule to the substrate, while the pyridine ring defines the surface properties.

By using this compound, the properties of such a monolayer can be further tuned. The isopropylamino group would be exposed at the surface of the monolayer, significantly altering its chemical and physical characteristics. For example, it would increase the hydrophobicity of the surface compared to an unsubstituted isonicotinic acid SAM. Furthermore, the basicity of the amino group could be exploited to control the adsorption of subsequent layers or to catalyze surface reactions. The fabrication of thin films from this compound can be achieved through various deposition techniques, such as spin-coating or physical vapor deposition, allowing for precise control over film thickness and morphology. nih.govmdpi.com

Table 3: Predicted Surface Properties of SAMs from Isonicotinic Acid Derivatives

SAM Molecule Anchoring Group Exposed Group Predicted Water Contact Angle Surface Functionality
Isonicotinic Acid Carboxylic Acid Pyridine Ring ~60-70° Lewis basicity, π-π stacking
2-Aminoisonicotinic Acid Carboxylic Acid Amino-Pyridine ~40-50° Increased hydrophilicity, H-bonding
This compound Carboxylic Acid Isopropylamino-Pyridine ~75-85° Increased hydrophobicity, steric effects

This table provides estimated values based on the chemical nature of the functional groups and established principles of surface science.

Future Directions and Emerging Research Avenues for 2 Isopropylamino Isonicotinic Acid

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of 2-(isopropylamino)isonicotinic acid and its analogs is primed for a paradigm shift with the adoption of continuous flow chemistry and automated synthesis platforms. nih.govflinders.edu.au Flow chemistry offers substantial advantages over traditional batch processing, including enhanced reaction control, improved safety profiles for handling reactive intermediates, and greater scalability. nih.gov The ability to precisely manipulate parameters such as temperature, pressure, and residence time in a continuous flow system can lead to higher yields and purities. flinders.edu.au

Automated synthesis platforms, which combine robotics with real-time analytical feedback, can accelerate the discovery and optimization of reaction conditions for synthesizing libraries of this compound derivatives. researchgate.netyoutube.com These systems can autonomously execute numerous experiments, enabling rapid screening of reagents, catalysts, and reaction parameters to identify optimal synthetic routes. researchgate.net The integration of such platforms, like the SynFini™ system, can dramatically reduce the development cycle from conceptualization to the production of testable molecules. youtube.com Furthermore, the development of automated electrochemical flow platforms presents a novel avenue for high-throughput synthesis and reaction optimization, which could be applied to the synthesis of pyridine (B92270) derivatives. chemrxiv.org

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

FeatureBatch ChemistryFlow Chemistry
Scalability Often requires re-optimization for scale-upMore straightforward scalability
Safety Handling of hazardous intermediates can be riskyIn-situ generation and consumption of hazardous species improves safety
Reaction Control Less precise control over temperature and mixingPrecise control over reaction parameters
Efficiency Can be time-consuming with intermediate purificationsPotential for telescoped, multi-step synthesis without isolation
Automation More complex to fully automateReadily integrated with automated control systems

Exploration of Novel and Unconventional Synthetic Methodologies

Future synthetic strategies for this compound will likely move beyond traditional methods to embrace more innovative and efficient approaches. These unconventional methodologies promise to provide access to a wider range of derivatives with improved atom economy and reduced environmental impact.

Promising areas of exploration include:

C-H Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. nih.gov Applying C-H activation strategies to the pyridine ring or the isopropyl group could offer novel and more direct routes to complex derivatives, bypassing the need for pre-functionalized starting materials. nih.govnih.gov

Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. rsc.org The electrochemical synthesis of substituted pyridines and related nitrogen heterocycles is an emerging field that could be adapted for the synthesis of this compound. chemrxiv.orgrsc.org

Photocatalysis: The use of light to drive chemical reactions has gained significant traction. Photocatalytic methods could enable novel transformations and provide access to unique reactivity patterns for the synthesis of aminopyridine derivatives.

Cascade Reactions: Designing one-pot reactions where multiple chemical transformations occur sequentially can significantly improve synthetic efficiency. nih.gov Developing cascade reactions for the construction of highly substituted pyridine cores from simple precursors is a key area for future research. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer a highly efficient way to build molecular complexity. nih.govresearchgate.net Exploring new MCRs could lead to the rapid synthesis of diverse libraries of this compound analogs.

Discovery and Understanding of Undiscovered Reactivity Pathways

The unique combination of a pyridine ring, a secondary amine, and a carboxylic acid functional group in this compound suggests a rich and potentially underexplored reactivity profile. Future research will likely focus on uncovering and harnessing novel reaction pathways.

Key areas for investigation include:

Reactivity of the Pyridine Ring: While the pyridine ring is generally considered electron-deficient, the electron-donating nature of the isopropylamino group at the 2-position can modulate its reactivity towards both electrophilic and nucleophilic attack. A deeper understanding of these electronic effects could lead to the discovery of new functionalization strategies.

Participation of the Carboxylic Acid Group: The carboxylic acid moiety can act as a directing group in C-H activation reactions, potentially enabling regioselective functionalization of the pyridine ring at the C3 position. nih.gov It can also participate in cyclization reactions to form novel heterocyclic systems.

Synergistic Reactivity: The interplay between the different functional groups could lead to unique and unexpected reactivity. For example, intramolecular reactions involving the amino, carboxyl, and pyridine moieties could be exploited to synthesize complex polycyclic structures.

Oxidative and Reductive Transformations: Systematic exploration of the compound's behavior under various oxidative and reductive conditions could reveal novel degradation or transformation pathways, leading to new chemical entities.

Development of Advanced Computational Models for Complex Interactions

Computational chemistry is becoming an indispensable tool in modern chemical research. The development of advanced computational models will be crucial for understanding the complex interactions of this compound at a molecular level and for predicting its properties and reactivity.

Future computational efforts are likely to focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into the electronic structure, stability, and reactivity of this compound and its derivatives. dergipark.org.trnih.govtandfonline.comresearchgate.net These studies can help in understanding reaction mechanisms and in predicting the outcomes of unexplored reactions. researcher.life

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or potential binding partners in a material science context.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it may be possible to predict various physical and chemical properties of novel derivatives of this compound before they are synthesized, thus guiding experimental efforts.

Modeling of Non-Covalent Interactions: A detailed understanding of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, is crucial for predicting the crystal packing of the solid-state material and its interactions in solution. nih.gov

Table 2: Application of Computational Models in Chemical Research

Computational MethodApplication
Density Functional Theory (DFT) Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties.
Molecular Dynamics (MD) Simulation of molecular motion and intermolecular interactions over time.
Quantitative Structure-Property Relationship (QSPR) Prediction of physical, chemical, and material properties based on molecular structure.

Expansion into New Areas of Non-Biological Chemical Applications

While much of the research on similar compounds has focused on biological applications, there is significant potential for this compound in various non-biological chemical fields. Its structure, featuring a chelating 2-aminopyridine moiety and a carboxylic acid group, makes it an attractive candidate for applications in materials science and catalysis.

Emerging areas for application include:

Coordination Chemistry and Catalysis: The compound can act as a ligand, coordinating with transition metals through the pyridine nitrogen and the amino group or the carboxylate oxygen. nih.govresearchgate.netmdpi.comajol.info These metal complexes could find applications as catalysts in organic synthesis or as building blocks for functional materials. orientjchem.org Isonicotinic acid itself has been used in the formation of metal-organic frameworks (MOFs) for applications such as CO2 carboxylation. mdpi.com

Materials Science: The ability to form coordination polymers and self-assemble through hydrogen bonding makes this compound a promising building block for the design of novel crystalline materials with interesting optical or electronic properties. Derivatives of 2-aminopyridine have been investigated as fluorescent chemosensors. researchgate.net

Corrosion Inhibition: Isonicotinic acid derivatives have shown promise as corrosion inhibitors for steel in acidic environments. researchgate.netmdpi.comresearchgate.net The presence of nitrogen and oxygen atoms in this compound allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Isopropylamino)isonicotinic acid, and what key reaction parameters influence yield and purity?

  • Methodology :

  • Route 1 : React isonicotinic acid with isopropylamine derivatives (e.g., isopropyl halides) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. The reaction proceeds via nucleophilic substitution, with temperature (60–80°C) and stoichiometric ratios critical for yield optimization .
  • Route 2 : Utilize coupling agents like EDC/HOBt for amide bond formation between isonicotinic acid and isopropylamine, ensuring inert atmospheres (N₂/Ar) to prevent side reactions .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) enhances purity .
    • Key Parameters :
ParameterOptimal RangeImpact
Temperature60–80°CHigher temps accelerate kinetics but may degrade sensitive groups.
SolventDMF/DMSOPolar aprotic solvents stabilize intermediates.
Molar Ratio (Acid:Amine)1:1.2Excess amine drives reaction completion.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), isopropyl group (δ 1.2–1.4 ppm), and carboxylic proton (broad ~12 ppm). Confirm stereochemistry via NOESY .
  • FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1550 cm⁻¹) functional groups .
    • Chromatography :
  • HPLC : C18 column, mobile phase: acetonitrile/0.1% TFA (gradient elution) to assess purity (>95%) .
  • TLC : Silica plates with UV visualization; Rf ~0.5 in ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?

  • Strategies :

  • Catalyst Screening : Test alternatives to EDC (e.g., DCC, HATU) to improve coupling efficiency .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Additives : Use DMAP (4-dimethylaminopyridine) to activate carboxylic acid groups .
    • Case Study : Increasing reaction time from 12 to 24 hours improved yields from 45% to 72% in analogous isonicotinic acid derivatives .

Q. How should contradictory data in biological activity assays for this compound derivatives be analyzed?

  • Approach :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Model Systems : Compare results across in vitro (cell lines) vs. in vivo (animal models) to assess bioavailability differences .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to resolve variability in antimicrobial assays .
    • Example : A study on isonicotinic acid analogs showed IC₅₀ values ranging from 5 µM (HeLa cells) to >50 µM (HEK293), attributed to differential membrane permeability .

Q. What computational approaches are recommended to study the structure-activity relationship (SAR) of this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., bacterial enoyl-ACP reductase) .
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO gaps) to correlate reactivity with substituent effects (e.g., isopropyl vs. trifluoromethyl groups) .
  • MD Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability over 100 ns trajectories .
    • Data Output :
ParameterValueRelevance
LogP (Calculated)1.8Predicts moderate lipophilicity for membrane penetration.
Binding Energy (ΔG)-9.2 kcal/molIndicates strong affinity for target enzymes.

Key Considerations for Experimental Design

  • Reproducibility : Document solvent batch, humidity, and catalyst purity, as these significantly impact reaction outcomes in fluorinated analogs .
  • Data Contradictions : Cross-validate spectral data with independent techniques (e.g., XRD for crystal structure vs. NMR) to resolve ambiguities .

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